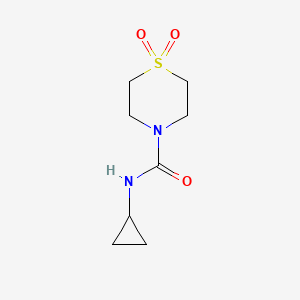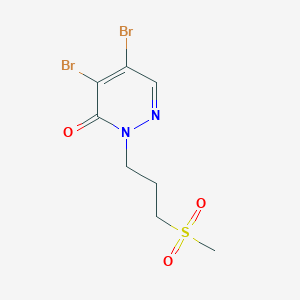
3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound is a derivative of pyrazole, which is a heterocyclic aromatic compound that has a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves its ability to bind to certain enzymes and proteins, thereby inhibiting their activity. The compound has been shown to bind to the active site of cyclin-dependent kinases, preventing their interaction with substrates and inhibiting cell division and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine depend on the specific enzymes and proteins that it interacts with. In general, the compound has been shown to inhibit cell division and proliferation, which can have both positive and negative effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in lab experiments include its ability to selectively inhibit certain enzymes and proteins, which can provide insights into their biological functions. However, the compound may also have off-target effects and can be difficult to synthesize and purify, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Another direction is the evaluation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify new targets for its inhibition.
Métodos De Síntesis
The synthesis of 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves the reaction of 1H-pyrazol-5-ylmethanol with 3-bromo-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields the desired product, which can be purified using standard techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been evaluated for its ability to inhibit certain enzymes, such as cyclin-dependent kinases, which are involved in the regulation of cell division and proliferation. The compound has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1(7-15-8-2-5-13-15)4-11-9-10-3-6-12-14-10/h2-3,5-6,8,11H,1,4,7,9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIHNLQTEVLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![3-[(4-Ethylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6647353.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![1-Ethyl-3-[(2-methyl-1,3-thiazol-5-yl)methyl]benzimidazol-2-one](/img/structure/B6647361.png)

![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)

![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)
